molecular formula C9H15N3O B15275851 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

Cat. No.: B15275851
M. Wt: 181.23 g/mol
InChI Key: KESXVLAECMPEIH-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the oxadiazole core without the need for protective groups. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl chlorides, esters, aldehydes, and cyclic anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl chlorides typically results in the formation of acylated oxadiazole derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, oxadiazole derivatives have been shown to exhibit antibacterial, antiviral, antifungal, and anticancer properties . Additionally, these compounds are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to improve the oxygen balance and release nitrogen gas during decomposition, which is environmentally benign . The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various therapeutic effects.

Comparison with Similar Compounds

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine can be compared with other similar compounds such as 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine and 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one . These compounds share the oxadiazole core but differ in their substituents and overall structure, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H15N3O/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3

InChI Key

KESXVLAECMPEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)N

Origin of Product

United States

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